molecular formula C12H19NO5 B2662413 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2384620-32-8

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2662413
CAS No.: 2384620-32-8
M. Wt: 257.286
InChI Key: OVGCYKLTGSVMJV-UHFFFAOYSA-N
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Description

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.286. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Drug Discovery

Derivatives of bicyclic amino acid structures have been synthesized through reactions like the Aza‐Diels‐Alder reaction in aqueous solutions, highlighting their potential in asymmetric synthesis and drug discovery. For instance, Waldmann and Braun (1991) demonstrated the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates derivatives via Aza-Diels-Alder reactions, achieving significant enantioselectivity, which is crucial for the development of drugs with specific biological activities European Journal of Organic Chemistry.

Neuroprotective Drug Development

The radiolabeling and biodistribution studies of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, developed as a potential neuroprotective drug, showcase another application. Yu et al. (2003) labeled this compound with C-11, demonstrating its ability to cross the brain-blood barrier and accumulate in cortical brain areas, suggesting its utility in neuroprotective drug development Life sciences.

Peptidomimetics and Drug Discovery

The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid by Bakonyi et al. (2013) shortens the known literature procedures for these unnatural amino acids, which are valuable in the construction of peptidomimetics for drug discovery. Their work demonstrates the ability to obtain either pure cis or trans acid through simple reaction condition adjustments, highlighting the compound's versatility in synthesizing structurally constrained amino acids for drug development The Journal of organic chemistry.

Properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-6-11-4-12(5-11,8(14)15)17-7-11/h4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGCYKLTGSVMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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